Cas no 1270469-73-2 (4-(morpholin-3-yl)quinoline)

4-(Morpholin-3-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a morpholine moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The morpholine ring enhances solubility and bioavailability, while the quinoline scaffold offers versatility for further functionalization. Its well-defined reactivity profile allows for efficient derivatization, supporting applications in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents. The compound's stability under standard conditions ensures reliable handling and storage. Its synthetic accessibility and modular design make it a practical choice for medicinal chemistry and material science applications.
4-(morpholin-3-yl)quinoline structure
4-(morpholin-3-yl)quinoline structure
Product name:4-(morpholin-3-yl)quinoline
CAS No:1270469-73-2
MF:C13H14N2O
MW:214.263062953949
CID:6421005
PubChem ID:130241501

4-(morpholin-3-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-(morpholin-3-yl)quinoline
    • SCHEMBL19142375
    • 1270469-73-2
    • EN300-1833548
    • Inchi: 1S/C13H14N2O/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-16-8-7-15-13/h1-6,13,15H,7-9H2
    • InChI Key: YAOYNTBKVVDHAO-UHFFFAOYSA-N
    • SMILES: O1CCNC(C2C=CN=C3C=CC=CC=23)C1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 34.2Ų

4-(morpholin-3-yl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1833548-10.0g
4-(morpholin-3-yl)quinoline
1270469-73-2
10g
$6758.0 2023-06-03
Enamine
EN300-1833548-0.25g
4-(morpholin-3-yl)quinoline
1270469-73-2
0.25g
$1038.0 2023-09-19
Enamine
EN300-1833548-1g
4-(morpholin-3-yl)quinoline
1270469-73-2
1g
$1129.0 2023-09-19
Enamine
EN300-1833548-5g
4-(morpholin-3-yl)quinoline
1270469-73-2
5g
$3273.0 2023-09-19
Enamine
EN300-1833548-0.1g
4-(morpholin-3-yl)quinoline
1270469-73-2
0.1g
$993.0 2023-09-19
Enamine
EN300-1833548-0.05g
4-(morpholin-3-yl)quinoline
1270469-73-2
0.05g
$948.0 2023-09-19
Enamine
EN300-1833548-10g
4-(morpholin-3-yl)quinoline
1270469-73-2
10g
$4852.0 2023-09-19
Enamine
EN300-1833548-1.0g
4-(morpholin-3-yl)quinoline
1270469-73-2
1g
$1572.0 2023-06-03
Enamine
EN300-1833548-2.5g
4-(morpholin-3-yl)quinoline
1270469-73-2
2.5g
$2211.0 2023-09-19
Enamine
EN300-1833548-5.0g
4-(morpholin-3-yl)quinoline
1270469-73-2
5g
$4557.0 2023-06-03

Additional information on 4-(morpholin-3-yl)quinoline

4-(Morpholin-3-yl)quinoline (CAS No. 1270469-73-2): A Versatile Heterocyclic Compound in Modern Pharmaceutical Research

The compound 4-(morpholin-3-yl)quinoline (CAS No. 1270469-73-2) has emerged as a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a quinoline core with a morpholine moiety, make it a promising candidate for targeting various biological pathways. Researchers are increasingly exploring its potential in kinase inhibition, anticancer therapies, and neurodegenerative disease modulation, aligning with current trends in precision medicine and personalized healthcare.

One of the most searched questions in scientific databases is: *"What are the applications of 4-(morpholin-3-yl)quinoline in drug development?"* This reflects the growing interest in its structure-activity relationship (SAR), particularly its ability to interact with ATP-binding sites in kinases. The morpholine ring enhances solubility and bioavailability, addressing a common challenge in small-molecule drug design. Recent studies highlight its role in modulating PI3K/AKT/mTOR pathways, a hotspot for oncology research, as evidenced by its frequent mention in PubMed and Google Scholar queries.

From an SEO perspective, long-tail keywords like "synthesis of 4-(morpholin-3-yl)quinoline derivatives" or "biological activity of CAS 1270469-73-2" are gaining traction. These terms correlate with the compound’s relevance in high-throughput screening (HTS) and fragment-based drug design (FBDD). Notably, its logP value and hydrogen-bonding capacity are often discussed in forums like ResearchGate, underscoring its optimization potential for CNS-penetrant drugs—a trending topic in neurodegenerative research.

In synthetic chemistry, 1270469-73-2 serves as a key intermediate for constructing polycyclic aromatic systems. Patent analyses reveal its use in EGFR inhibitors and BRD4 degraders, aligning with industry demand for targeted therapies. The compound’s crystallographic data (e.g., CCDC entries) is frequently cited, emphasizing its utility in X-ray fragment screening—a technique dominating recent ACS Medicinal Chemistry Letters publications.

Environmental and regulatory considerations also drive searches around "green synthesis of 4-(morpholin-3-yl)quinoline". Innovations like microwave-assisted reactions and flow chemistry are reducing its synthetic footprint, resonating with the NIH Green Chemistry Initiative. This dual focus on efficacy and sustainability positions CAS 1270469-73-2 as a model for 21st-century drug discovery.

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